molecular formula C10H7NO4 B12084913 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- CAS No. 103027-92-5

2H-1-Benzopyran-2-one, 4-methyl-6-nitro-

Cat. No.: B12084913
CAS No.: 103027-92-5
M. Wt: 205.17 g/mol
InChI Key: WBNLPGNFSHCCIS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is an organic compound belonging to the benzopyran family This compound is characterized by a benzene ring fused to a pyran ring, with a methyl group at the 4-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- typically involves the nitration of 4-methyl-2H-1-benzopyran-2-one. This can be achieved through the following steps:

    Nitration Reaction: The starting material, 4-methyl-2H-1-benzopyran-2-one, is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6-position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2H-1-Benzopyran-2-one, 4-methyl-6-nitro-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-methyl-6-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2H-1-Benzopyran-2-one, 4-methyl-6-amino-.

    Substitution: Various substituted benzopyran derivatives.

    Oxidation: 2H-1-Benzopyran-2-one, 4-carboxy-6-nitro-.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-methyl-6-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of 2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is often attributed to its ability to interact with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 4-methyl-: Lacks the nitro group, resulting in different reactivity and biological properties.

    2H-1-Benzopyran-2-one, 6-nitro-: Lacks the methyl group, which can influence its chemical behavior and applications.

    Coumarin: The parent compound without any substituents, widely studied for its diverse biological activities.

Uniqueness

2H-1-Benzopyran-2-one, 4-methyl-6-nitro- is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

4-methyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-6-4-10(12)15-9-3-2-7(11(13)14)5-8(6)9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLPGNFSHCCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459424
Record name 2H-1-Benzopyran-2-one, 4-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-92-5
Record name 2H-1-Benzopyran-2-one, 4-methyl-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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